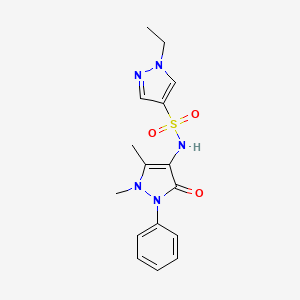
3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as MRS2578, is a selective and potent antagonist of the P2Y6 receptor, a subtype of purinergic receptor. Purinergic receptors are involved in various physiological and pathological processes, including inflammation, pain, and cancer. MRS2578 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid selectively binds to and blocks the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). The P2Y6 receptor is expressed in various immune cells, including macrophages, dendritic cells, and microglia, and plays a role in inflammatory responses. By blocking the P2Y6 receptor, 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid can inhibit the release of pro-inflammatory cytokines and chemokines, and reduce inflammation.
Biochemical and Physiological Effects:
3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, studies have shown that 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in macrophages and microglia. 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has also been shown to inhibit the migration and invasion of cancer cells, and induce apoptosis (programmed cell death) in some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid in lab experiments is its high selectivity and potency for the P2Y6 receptor, which allows for specific and reliable inhibition of P2Y6 receptor-mediated responses. However, one of the limitations is that 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid may have off-target effects on other purinergic receptors or ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid and P2Y6 receptor. One area of interest is the role of P2Y6 receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel P2Y6 receptor antagonists with improved pharmacokinetic properties and therapeutic efficacy. Additionally, the potential use of 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid as a therapeutic agent in cancer treatment and inflammation-related disorders warrants further investigation.
Méthodes De Synthèse
3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid can be synthesized using a multistep process involving several chemical reactions. One of the methods involves the reaction of 3-nitrobenzoic acid with ethyl 2-bromoacetate to form ethyl 3-nitrobenzoate, which is then reduced to ethyl 3-aminobenzoate. The amino group is then protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is activated with DCC (dicyclohexylcarbodiimide) and reacted with 1H-imidazole-1-sulfonyl chloride to form the imidazole derivative. The Boc group is then removed, and the resulting compound is reacted with morpholine-4-sulfonyl chloride to yield 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid.
Applications De Recherche Scientifique
3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has been widely used in scientific research to investigate the role of P2Y6 receptor in various physiological and pathological processes. For example, studies have shown that P2Y6 receptor activation is involved in the release of pro-inflammatory cytokines and chemokines, and 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid can inhibit this response. 3-(1H-imidazol-1-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has also been shown to have anti-tumor effects in various cancer cell lines, possibly by inhibiting P2Y6 receptor-mediated cell proliferation and migration.
Propriétés
IUPAC Name |
3-imidazol-1-yl-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14(19)11-7-12(16-2-1-15-10-16)9-13(8-11)23(20,21)17-3-5-22-6-4-17/h1-2,7-10H,3-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIXVRBLIDXPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)N3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[1-(3-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B5457049.png)
![3-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5457055.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5457056.png)
![7-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-1H-indole](/img/structure/B5457062.png)

amine hydrochloride](/img/structure/B5457090.png)

![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5457106.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-5-(8-methoxyquinolin-5-yl)benzoic acid](/img/structure/B5457118.png)

![N-(3-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5457124.png)
![ethyl [2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5457140.png)

![2-{2-[(butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5457160.png)